molecular formula C10H11ClO2 B1275929 3-Isopropoxybenzoyl chloride CAS No. 214847-64-0

3-Isopropoxybenzoyl chloride

Cat. No.: B1275929
CAS No.: 214847-64-0
M. Wt: 198.64 g/mol
InChI Key: WPIMBZGVPVKFDT-UHFFFAOYSA-N
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Description

3-isopropoxybenzoyl chloride (CAS 214847-64-0) is an acid chloride derivative featuring an isopropoxy functional group at the meta position of the benzene ring. With a molecular formula of C 10 H 11 ClO 2 and a molecular weight of 198.65 g/mol, this compound is a versatile building block in organic synthesis and pharmaceutical research . The calculated density is 1.147 g/cm³, and it has a high calculated boiling point of approximately 270.85°C at 760 mmHg, which is important for planning reaction conditions . Its primary research value lies in its high reactivity as an electrophile, making it an essential intermediate for the formation of carbon-carbon and carbon-heteroatom bonds. Researchers frequently utilize this reagent to introduce the 3-isopropoxybenzoyl moiety into target molecules, a key step in the development of novel compounds with potential biological activity. It is commonly employed in Friedel-Crafts acylation reactions and as a precursor for the synthesis of amides and esters, which are prevalent structural motifs in medicinal chemistry and materials science. The compound's structure, represented by the SMILES notation ClC(=O)c1cc(OC(C)C)ccc1, underscores its role as a bifunctional reagent . This product is intended for research and development purposes only and is not intended for diagnostic, therapeutic, or household use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-propan-2-yloxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c1-7(2)13-9-5-3-4-8(6-9)10(11)12/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPIMBZGVPVKFDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20406368
Record name 3-isopropoxybenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20406368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214847-64-0
Record name 3-isopropoxybenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20406368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 3 Isopropoxybenzoyl Chloride

Chemo-selective Preparations from Corresponding Carboxylic Acids

The conversion of a carboxylic acid's hydroxyl group to a chlorine atom is a fundamental transformation in organic synthesis, yielding the highly reactive acyl chloride functional group. chemguide.co.uk For 3-isopropoxybenzoyl chloride, this is most commonly achieved by treating 3-isopropoxybenzoic acid with a suitable chlorinating agent. The choice of agent is critical for achieving high yield and purity, especially on an industrial scale. google.com

Thionyl chloride (SOCl₂) is a widely used and effective reagent for the synthesis of acyl chlorides from carboxylic acids. masterorganicchemistry.com The reaction converts 3-isopropoxybenzoic acid into this compound with high efficiency. A key advantage of this method is that the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification as they can be easily removed from the reaction mixture. chemguide.co.ukmasterorganicchemistry.com

The mechanism begins with the nucleophilic attack of the carboxylic acid's oxygen on the electrophilic sulfur atom of thionyl chloride. libretexts.orgchemistrysteps.com This forms a highly reactive acyl chlorosulfite intermediate, which is an excellent leaving group. libretexts.orglibretexts.org A chloride ion, generated during the process, then acts as a nucleophile, attacking the carbonyl carbon in a nucleophilic acyl substitution. libretexts.orgyoutube.com The intermediate collapses, releasing the final this compound product along with gaseous SO₂ and HCl. masterorganicchemistry.com

To increase the reaction rate, a catalyst such as N,N-dimethylformamide (DMF) or pyridine (B92270) is often added. wikipedia.orgnih.gov DMF, for instance, reacts with thionyl chloride to form an imidoyl chloride intermediate, which is a more potent acylating agent. nih.gov The reaction is typically performed by refluxing the benzoic acid derivative in an excess of thionyl chloride or in an inert solvent. researchgate.netresearchgate.net After the reaction is complete, the excess thionyl chloride is removed by distillation, often under reduced pressure, to isolate the pure product. researchgate.net

Oxalyl chloride, (COCl)₂, serves as another excellent reagent for converting carboxylic acids to their corresponding acyl chlorides. wikipedia.org It is generally considered a milder and more selective reagent than thionyl chloride, which makes it suitable for syntheses involving sensitive functional groups. wikipedia.org However, it is also more expensive, so its use is often reserved for smaller-scale preparations. blogspot.com

The reaction of 3-isopropoxybenzoic acid with oxalyl chloride is almost always catalyzed by a small amount of N,N-dimethylformamide (DMF). wikipedia.orgyoutube.com The mechanism involves the initial reaction of oxalyl chloride with DMF to form the Vilsmeier reagent, a chloromethylene(dimethyl)ammonium ion. wikipedia.orgblogspot.com This electrophilic species is the true activating agent. It reacts with the carboxylic acid to form a highly reactive intermediate that readily undergoes nucleophilic attack by a chloride ion. blogspot.comyoutube.com The process regenerates the DMF catalyst while producing the desired this compound. The byproducts, carbon dioxide (CO₂) and carbon monoxide (CO), are gases, which facilitates an easy work-up. youtube.com The reaction is often carried out in an inert solvent like dichloromethane (B109758) at room temperature. researchgate.netorgsyn.org

Phosphorus-based chlorinating agents, including phosphorus oxychloride (POCl₃), phosphorus pentachloride (PCl₅), and phosphorus trichloride (B1173362) (PCl₃), are also effective for the synthesis of aroyl chlorides. chemguide.co.ukwikipedia.org

Phosphorus oxychloride (POCl₃) can be used, often in conjunction with a base like triethylamine, to convert carboxylic acids. The mechanism is believed to proceed through the formation of a mixed carboxylic-dichlorophosphoric anhydride (B1165640). uni-stuttgart.de This anhydride is a highly reactive intermediate that is readily attacked by a chloride ion to yield the acyl chloride and the dichlorophosphate (B8581778) ion. uni-stuttgart.de The use of POCl₃ is also central to the Vilsmeier-Haack reaction when used with DMF, which generates the Vilsmeier reagent capable of activating carboxylic acids. ijpcbs.comthieme-connect.com

Phosphorus pentachloride (PCl₅) is a powerful, solid reagent that reacts vigorously with carboxylic acids at room temperature to produce the acyl chloride, hydrogen chloride, and phosphorus oxychloride (POCl₃) as a byproduct. chemguide.co.ukjove.com The reaction is driven by the formation of the stable P=O bond in the byproduct. jove.com Due to its high reactivity, PCl₅ is less selective than other reagents. youtube.com The resulting acyl chloride must be separated from the liquid POCl₃ byproduct by fractional distillation. chemguide.co.ukorgsyn.org Phosphorus trichloride (PCl₃) can also be used, but the reaction is less vigorous as it does not produce HCl gas. chemguide.co.uklibretexts.org

Table 1: Comparison of Common Chlorinating Agents for Acyl Chloride Synthesis

ReagentTypical ConditionsAdvantagesDisadvantagesByproducts
Thionyl Chloride (SOCl₂)Reflux, often with catalytic DMF or pyridineVolatile byproducts simplify purification; cost-effective. chemguide.co.ukmasterorganicchemistry.comHarsh conditions; can be less selective for sensitive substrates.SO₂(g), HCl(g) masterorganicchemistry.com
Oxalyl Chloride ((COCl)₂)Room temperature, inert solvent (e.g., CH₂Cl₂), catalytic DMFMilder and more selective; volatile byproducts. wikipedia.orgMore expensive than SOCl₂. blogspot.comCO(g), CO₂(g), HCl(g) youtube.com
Phosphorus Pentachloride (PCl₅)Room temperature or gentle heatingHighly reactive and effective. chemguide.co.ukSolid reagent; byproduct (POCl₃) is a liquid and must be separated by distillation. chemguide.co.ukorgsyn.orgPOCl₃(l), HCl(g) chemguide.co.uk
Phosphorus Oxychloride (POCl₃)Heating, often with a base or as part of Vilsmeier reagent formation with DMFCan be used for specific applications like the Vilsmeier-Haack reaction. ijpcbs.comGenerally less reactive than PCl₅ or SOCl₂ on its own. youtube.comPhosphoric acid derivatives

Oxalyl Chloride Initiated Syntheses

Alternative Synthetic Pathways for Functionalized Derivatives

One approach involves Friedel-Crafts acylation, although this typically synthesizes ketones rather than acyl chlorides. However, related strategies can be employed. For example, a Friedel-Crafts reaction between an appropriate aromatic substrate and an acylating agent could build the core structure, followed by further functionalization. wikipedia.orgbeilstein-journals.org

Another strategy involves the manipulation of functional groups on a pre-existing benzoyl chloride core. For instance, a hydroxybenzoyl chloride could be synthesized and the hydroxyl group subsequently alkylated to form the isopropoxy ether. However, the high reactivity of the acyl chloride group makes this a challenging sequence, often requiring protection-deprotection steps. A more viable route is the silylation of a hydroxybenzoic acid, followed by conversion to the (trimethylsiloxy)benzoyl chloride with thionyl chloride, which can then react with various nucleophiles. researchgate.net

Palladium-catalyzed carbonylation reactions represent a modern approach for synthesizing aroyl chlorides and their derivatives. researchgate.net For example, an aryl halide could be coupled with carbon monoxide to generate an aroyl palladium intermediate, which can then be converted to the desired product. sci-hub.se These methods offer broad functional group tolerance and can provide access to complex derivatives that are difficult to prepare using classical methods. incatt.nlnih.gov

Finally, alternative reagents can be used to generate the Vilsmeier-Haack reagent, which is a key intermediate in some syntheses. Phthaloyl dichloride, for example, can react with DMF to produce the Vilsmeier reagent in an environmentally benign manner, with the phthalic anhydride byproduct being easily removed by filtration. scirp.org This activated reagent can then be used to convert aromatic acids into their corresponding acid chlorides. scirp.org

Optimization of Reaction Conditions and Yields for Scalable Synthesis

Transitioning the synthesis of this compound from a laboratory procedure to a large-scale industrial process requires careful optimization of reaction conditions to maximize yield, purity, and safety while minimizing cost and waste. google.com

Key parameters for optimization include:

Reagent Stoichiometry: While a slight excess of the chlorinating agent is often used to ensure complete conversion of the carboxylic acid, a large excess increases cost and the burden of removal. The optimal ratio must be determined empirically.

Catalyst: The use of catalysts like DMF or pyridine can significantly accelerate the reaction, especially with thionyl chloride or oxalyl chloride. google.comprepchem.com The catalyst loading must be optimized; enough to be effective but not so much that it complicates purification or causes side reactions.

Temperature and Reaction Time: The reaction temperature is a critical parameter. Higher temperatures increase the reaction rate but can also lead to the formation of impurities and byproducts, such as anhydrides. google.com Monitoring the reaction progress (e.g., by observing the cessation of gas evolution or using analytical techniques like TLC or GC) allows for the determination of the minimum time required for complete conversion, avoiding unnecessary energy consumption and potential product degradation.

Solvent: While some reactions can be run using the chlorinating agent as the solvent (e.g., neat thionyl chloride), the use of an inert solvent like toluene (B28343) or dichloromethane can improve process control, especially for heat management in large reactors. orgsyn.orggoogleapis.com

Purification: The method of purification is crucial for achieving the desired product quality. For volatile byproducts like SO₂, HCl, and CO₂, a simple gas trap is sufficient. chemguide.co.uk For liquid byproducts like POCl₃ or excess thionyl chloride, fractional distillation under reduced pressure is the standard method. researchgate.netorgsyn.org This prevents thermal degradation of the product. The efficiency of the distillation column and the vacuum level must be optimized for a clean separation.

Table 2: Key Parameters for Optimization of Scalable Synthesis

ParameterObjectiveConsiderations
TemperatureBalance reaction rate with selectivity.Higher temperatures can increase byproduct formation (e.g., anhydrides). Requires efficient heat management on a large scale.
CatalystIncrease reaction rate and efficiency.Choice (e.g., DMF, pyridine) and loading level are critical. Catalysts may need to be removed or recycled. google.com
SolventEnsure homogeneity, control temperature, and facilitate handling.Must be inert to all reactants and products. The solvent must be recovered for cost-effectiveness and environmental reasons.
PurificationIsolate the product at high purity.Fractional distillation under vacuum is common for aroyl chlorides to avoid thermal decomposition. researchgate.netorgsyn.org Efficient removal of gaseous byproducts is a safety and environmental concern.
Reagent PurityMaximize yield and minimize side reactions.Impurities in starting materials (e.g., water in the carboxylic acid) can consume the chlorinating agent and lower the yield. orgsyn.org

Mechanistic Investigations and Reactivity Profiles of 3 Isopropoxybenzoyl Chloride

Nucleophilic Acyl Substitution Mechanisms

Amide Formation (Amidations)

3-Isopropoxybenzoyl chloride readily reacts with ammonia, primary amines, and secondary amines to form the corresponding amides. libretexts.orglibretexts.org This reaction, known as amidation, proceeds through the characteristic nucleophilic acyl substitution mechanism. khanacademy.org The amine acts as the nucleophile, attacking the carbonyl carbon. libretexts.org Typically, two equivalents of the amine are required; one acts as the nucleophile, and the second acts as a base to neutralize the hydrogen chloride (HCl) byproduct that is formed. vanderbilt.edu

The general reaction is as follows:

Step 1 (Addition): The nitrogen atom of the amine attacks the carbonyl carbon of this compound, breaking the C=O pi bond and forming a tetrahedral intermediate.

Step 2 (Deprotonation): A second molecule of the amine removes a proton from the nitrogen atom, neutralizing the positive charge.

Step 3 (Elimination): The carbonyl group reforms by expelling the chloride ion as the leaving group, yielding the final amide product and an ammonium (B1175870) chloride salt. khanacademy.org

This transformation is a cornerstone in the synthesis of various compounds, including those with biological relevance where the 3-isopropoxybenzamide (B269453) moiety is a key structural feature. vulcanchem.com

Reaction Summary: Amidation

Reactant Nucleophile Product

Esterification Reactions (Esterifications)

The conversion of this compound into esters is achieved through its reaction with alcohols or phenols. savemyexams.com This esterification is a rapid and often exothermic reaction that occurs readily at room temperature. chemguide.co.uklibretexts.org The reaction mechanism is a nucleophilic addition-elimination process. libretexts.org

The process unfolds as follows:

Step 1 (Addition): A lone pair of electrons from the alcohol's oxygen atom performs a nucleophilic attack on the carbonyl carbon of the acyl chloride. orgosolver.com This leads to the formation of a tetrahedral intermediate. libretexts.org

Step 2 (Elimination): The carbonyl double bond is restored, and the chloride ion is eliminated. libretexts.orgorgosolver.com

Step 3 (Deprotonation): A base, such as pyridine (B92270), which is often added to the reaction mixture, removes the proton from the oxygen atom that originated from the alcohol. orgosolver.com This neutralizes the positive charge and prevents the formation of HCl, driving the reaction to completion. orgosolver.com

The high reactivity of acyl chlorides makes this method more efficient for ester synthesis than the Fischer esterification of the corresponding carboxylic acid. savemyexams.comchemguide.co.uk

Reaction Summary: Esterification

Reactant Nucleophile Product

Electrophilic Aromatic Substitution Reactions (e.g., Friedel-Crafts Acylation)

In the context of electrophilic aromatic substitution, this compound serves as the acylating agent in Friedel-Crafts acylation reactions. libretexts.org This reaction attaches the 3-isopropoxybenzoyl group to another aromatic ring. The reaction requires a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). masterorganicchemistry.com

The mechanism involves several key steps:

Formation of the Electrophile: The Lewis acid coordinates to the chlorine atom of the acyl chloride, making it a better leaving group. chemguide.co.uk Cleavage of the carbon-chlorine bond generates a resonance-stabilized acylium ion, which acts as the electrophile.

Nucleophilic Attack: The π-electron system of the arene being acylated attacks the electrophilic acylium ion, forming a new carbon-carbon bond and a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. chemguide.co.uk

Deprotonation: A weak base (such as the AlCl₄⁻ complex formed in the first step) removes a proton from the carbon atom that formed the new bond, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst. chemguide.co.uk

This reaction results in the formation of an aryl ketone. For instance, the reaction of this compound with benzene (B151609) would yield (3-isopropoxyphenyl)(phenyl)methanone.

Advanced Catalytic Transformations

The reactivity of the acyl chloride functional group extends to modern catalytic methods, enabling transformations that are often more efficient and selective than classical approaches.

Transition Metal-Catalyzed C-X Bond Formations (X = F, N, O, C)

The carbon-chlorine bond in this compound can be targeted in transition metal-catalyzed cross-coupling reactions. rsc.org These reactions are fundamental in modern organic synthesis for the formation of various carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. diva-portal.orgmdpi.com Palladium catalysts are commonly employed for these transformations.

While direct C-F, C-N, or C-O coupling from an acyl chloride is less common than from aryl halides, the acyl chloride can serve as a precursor for various coupling partners. A prominent application is in C-C bond formation. For example, in a reaction analogous to the Suzuki coupling, the acyl chloride can undergo oxidative addition to a low-valent palladium(0) complex. The resulting acylpalladium(II) species can then participate in a catalytic cycle involving transmetalation with an organoboron compound and subsequent reductive elimination to form a ketone. This represents a powerful method for creating new C-C bonds at the carbonyl carbon. Similarly, Sonogashira-type couplings can furnish ynones (alkynyl ketones). These catalytic processes often occur under milder conditions and with greater functional group tolerance than reactions involving organometallic reagents like Grignard reagents.

Chiral Catalyst Applications

This compound serves as a key reagent for introducing the 3-isopropoxybenzoyl moiety into more complex molecules. This structural unit can be instrumental in the field of asymmetric synthesis, where the goal is the selective production of a single enantiomer of a chiral molecule. hilarispublisher.com Chiral catalysts, which are themselves chiral, can differentiate between enantiomeric pathways, enabling high stereoselectivity in chemical reactions. hilarispublisher.comchiroblock.com

While direct catalysis on this compound using chiral catalysts is not extensively documented in isolation, its role as a precursor is significant. It is used in the synthesis of molecules that subsequently participate in or are the products of reactions mediated by chiral catalysts. For example, the acylation of a chiral amine or alcohol with this compound would produce a chiral amide or ester. The properties of the resulting molecule, influenced by the 3-isopropoxybenzoyl group, can be critical in subsequent stereoselective transformations.

Reductive Transformations

The carbonyl group of this compound is susceptible to reduction by various reagents, leading to either the corresponding aldehyde or primary alcohol. The outcome is highly dependent on the reducing agent employed and the reaction conditions.

Hydride-Based Reductions

Hydride-based reagents are common tools for the reduction of acyl chlorides. wikipedia.org The reactivity of the hydride source determines the extent of the reduction.

Strong Hydride Reagents: Powerful hydride donors like lithium aluminum hydride (LiAlH₄) will reduce this compound completely to the corresponding primary alcohol, 3-isopropoxybenzyl alcohol. wikipedia.orgchemistrysteps.com The reaction proceeds through an intermediate aldehyde, which is more reactive than the starting acyl chloride and is immediately reduced further. chemistrysteps.comlibretexts.org Using an excess of the reducing agent ensures the reaction goes to completion. chemistrysteps.com

Bulky, Hindered Hydride Reagents: To stop the reduction at the aldehyde stage, a less reactive, sterically hindered hydride reagent is necessary. chemistrysteps.comblogspot.com Lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃) is a common choice for this transformation. wikipedia.orgchemistrysteps.comlibretexts.org Its bulk and reduced hydride-donating capacity allow it to react selectively with the highly reactive acyl chloride to form 3-isopropoxybenzaldehyde, but it reacts much more slowly with the resulting aldehyde, allowing for its isolation, especially at low temperatures like -78 °C. chemistrysteps.comlibretexts.orgblogspot.com

Table 1: Hydride-Based Reduction of this compound

Reagent Product Description
Lithium aluminum hydride (LiAlH₄) 3-Isopropoxybenzyl alcohol Strong reducing agent; reduces the acyl chloride completely to the primary alcohol. chemistrysteps.com

Catalytic Hydrogenation Pathways

Catalytic hydrogenation offers an alternative pathway for the reduction of acyl chlorides. libretexts.org This heterogeneous reaction typically involves hydrogen gas (H₂) and a solid metal catalyst. libretexts.org

Reduction to Aldehyde (Rosenmund Reduction): The selective reduction of an acyl chloride to an aldehyde via catalytic hydrogenation is known as the Rosenmund reduction. wikipedia.orgbyjus.com To prevent over-reduction to the alcohol, the catalyst, typically palladium on an inert support like barium sulfate (B86663) (Pd/BaSO₄), must be "poisoned" with a substance like quinoline (B57606) or sulfur. byjus.comorganic-chemistry.org This deactivates the catalyst just enough to stop the reaction at the more stable aldehyde stage. organic-chemistry.org Applying this to this compound would yield 3-isopropoxybenzaldehyde. The mechanism is thought to involve the oxidative insertion of palladium into the carbon-chlorine bond. stackexchange.com

Reduction to Alcohol: Using a more reactive, non-poisoned catalyst, such as Raney Nickel or platinum, would lead to the complete reduction of the carbonyl group. libretexts.org The initially formed aldehyde would be further hydrogenated to yield 3-isopropoxybenzyl alcohol. libretexts.org

Table 2: Catalytic Hydrogenation of this compound

Catalyst System Product Description
H₂, Pd/BaSO₄, poison (e.g., quinoline) 3-Isopropoxybenzaldehyde Rosenmund Reduction: A poisoned catalyst is used to stop the reduction at the aldehyde stage. byjus.comorganic-chemistry.org

Investigation of Reaction Intermediates and Transition States

The reactivity of this compound is governed by the principles of nucleophilic acyl substitution. libretexts.orgpressbooks.pub This mechanism involves distinct intermediates and transition states that determine the reaction's course and rate.

The fundamental reaction pathway for a nucleophile (Nu⁻) reacting with this compound begins with the nucleophile's attack on the electrophilic carbonyl carbon. This step proceeds through a high-energy transition state to form a tetrahedral intermediate . pressbooks.pubuomustansiriyah.edu.iq This intermediate is characterized by an sp³-hybridized carbon and a negatively charged oxygen atom (an alkoxide).

The fate of this tetrahedral intermediate distinguishes the reactivity of acyl chlorides from that of aldehydes or ketones. pressbooks.pub Because the chloride ion is a good leaving group, the intermediate is unstable and rapidly collapses. The lone pair on the oxygen reforms the carbon-oxygen double bond, ejecting the chloride ion. libretexts.orgpressbooks.pub This elimination step also proceeds through a second transition state .

For a hydride reduction (e.g., with LiAlH₄), the nucleophile is a hydride ion (H⁻). The mechanism involves:

First Nucleophilic Attack: A hydride ion attacks the carbonyl carbon of this compound, passing through a first transition state to form a tetrahedral alkoxide intermediate.

Elimination of Leaving Group: The intermediate collapses, reforming the carbonyl bond and expelling the chloride ion to produce 3-isopropoxybenzaldehyde.

Second Nucleophilic Attack: A second hydride ion attacks the newly formed aldehyde (which is generally more reactive than the starting acyl chloride), leading through a second transition state to a different tetrahedral alkoxide intermediate (3-isopropoxybenzyl alkoxide).

Protonation: An acidic workup protonates the alkoxide to yield the final product, 3-isopropoxybenzyl alcohol. saskoer.ca

Applications of 3 Isopropoxybenzoyl Chloride As a Versatile Synthetic Intermediate

Synthesis of Complex Organic Scaffolds and Fine Chemicals

The ability to readily introduce the 3-isopropoxybenzoyl moiety into other molecules makes this compound a cornerstone for building more complex chemical structures. This is particularly relevant in fields like medicinal chemistry and materials science, where the precise arrangement of functional groups dictates the final properties of the molecule.

As a reactive acyl chloride, 3-isopropoxybenzoyl chloride is an excellent starting material for the synthesis of aromatic esters and amides. These reactions proceed through a nucleophilic acyl substitution mechanism, where the chlorine atom is displaced by the nucleophilic oxygen of an alcohol or the nitrogen of an amine. libretexts.org The resulting esters and amides are important classes of compounds with applications as pharmaceuticals, agrochemicals, and specialty polymers. numberanalytics.com

The general reactions are as follows:

Esterification: Reaction with an alcohol (R'-OH) in the presence of a non-nucleophilic base (like pyridine) yields the corresponding 3-isopropoxybenzoate ester.

Amidation: Reaction with a primary (R'-NH₂) or secondary (R'R''NH) amine yields the corresponding N-substituted 3-isopropoxybenzamide (B269453). libretexts.orgorganic-chemistry.orgrsc.org This method is highly efficient and generally proceeds under mild conditions. rsc.org

Table 1: General Reactions of this compound
Reaction TypeReactantProduct ClassGeneral Structure of Product
EsterificationAlcohol (R'-OH)Aromatic Ester3-(CH₃)₂CHO-C₆H₄-CO-OR'
AmidationAmine (R'R''NH)Aromatic Amide3-(CH₃)₂CHO-C₆H₄-CO-NR'R''

In the design of bioactive molecules, specific structural motifs are often required to ensure proper interaction with biological targets. The 3-isopropoxybenzoyl group can be incorporated into larger, more complex molecular scaffolds to modulate their biological activity. mdpi.com For instance, N-benzoyl derivatives are found in a variety of compounds screened for antiprotozoal activity. nih.gov The isopropoxy group, in particular, can enhance lipophilicity, which may improve membrane permeability and other pharmacokinetic properties.

Research into N-benzyl-3-methylbut-2-enamide derivatives has shown that isopropoxy-substituted compounds exhibit significant antibacterial activity. researchgate.net This highlights how the incorporation of the isopropoxybenzoyl moiety, or its reduced benzyl (B1604629) equivalent, can be a key strategy in developing new therapeutic agents. The synthesis often involves creating an amide linkage between the benzoyl chloride and a more complex amine-containing scaffold. nih.gov

Precursor for Aromatic Esters and Amides

Role in Heterocyclic Compound Synthesis

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are ubiquitous in medicinal chemistry and natural products. openmedicinalchemistryjournal.comthermofisher.comuou.ac.in this compound serves as a key reagent in the construction of various heterocyclic systems. Its role is typically to acylate a precursor molecule, which then undergoes an intramolecular cyclization reaction to form the heterocyclic ring.

For example, acyl chlorides are used in the synthesis of:

Oxadiazoles: Reaction with amidoximes in the presence of a suitable coupling agent can lead to the formation of 1,2,4-oxadiazole (B8745197) rings. organic-chemistry.org

Quinazolinones: Acyl chlorides can react with anthranilic acid derivatives to form intermediates that cyclize to quinazolinones, a scaffold present in many pharmaceuticals. jst.go.jp

Benzoxazinones: The acylation of a substituted phenol (B47542) followed by ring-closing reactions can yield benzoxazinone (B8607429) structures. jst.go.jp

Table 2: Potential Heterocyclic Scaffolds from this compound
Heterocyclic ClassGeneral PrecursorRole of this compound
1,2,4-OxadiazolesAmidoximesAcylating agent to form an O-acyl amidoxime (B1450833) intermediate which then cyclizes. organic-chemistry.org
QuinazolinonesAnthranilic acid derivativesN-acylation to form an amide that subsequently undergoes ring closure. jst.go.jp
Benzoxazinones2-AminophenolsAcylation of the amine or hydroxyl group, followed by cyclization. jst.go.jp
Pyrrolonesα-Amino nitrilesN-acylation to form an amide intermediate that cyclizes to the pyrrolone ring system. organic-chemistry.org

Derivatization Strategies for Analytical and Functional Modifications

Chemical derivatization is a technique used to convert an analyte into a product that is easier to detect or separate. Benzoyl chloride and its analogs are widely used as derivatizing agents for analytical chemistry, particularly for chromatography and mass spectrometry. nih.gov

In chemical biology and diagnostics, reporter tags are moieties that can be easily detected. While not a conventional fluorescent tag, the 3-isopropoxybenzoyl group can be used to "tag" molecules for specific purposes. One such application is isotope labeling, where a stable isotope (e.g., ¹³C or ²H) is incorporated into the benzoyl chloride structure. When this labeled tag is attached to an analyte, it can be used for quantification via mass spectrometry. Furthermore, the principles of using phenacyl groups as photoremovable protecting groups (PPGs) could be adapted. acs.org This would involve using the 3-isopropoxybenzoyl group to link a molecule to a substrate or another molecule, with the potential for later cleavage under specific conditions.

Derivatization with this compound is a powerful strategy to enhance the detection of molecules containing hydroxyl (-OH) and amino (-NH) groups in complex biological samples. nih.gov The reaction converts polar analytes into less polar esters and amides. This modification has several analytical advantages:

Improved Chromatographic Separation: The resulting derivatives are more hydrophobic, leading to better retention and resolution on reverse-phase high-performance liquid chromatography (RP-HPLC) columns. nih.gov

Enhanced Spectroscopic Detection: The benzoyl moiety is a chromophore, meaning it absorbs ultraviolet (UV) light. Attaching it to an analyte that lacks a chromophore allows for sensitive detection using a UV detector.

Increased Mass Spectrometry Signal: The derivatization can improve the ionization efficiency of an analyte in techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), leading to lower detection limits in mass spectrometry (MS). ddtjournal.comsqu.edu.om

Table 3: Analytical Enhancements via Derivatization
Analytical TechniqueProperty ModifiedBenefit
HPLC PolarityIncreases retention on reverse-phase columns, improving separation from interfering substances. nih.gov
UV-Vis Spectroscopy UV AbsorbanceIntroduces a chromophore, enabling or enhancing detection for analytes lacking this property.
Mass Spectrometry (MS) Ionization EfficiencyImproves signal intensity and allows for sensitive quantification using techniques like LC-MS/MS. ddtjournal.comsqu.edu.om

Compound Index

Introduction of Reporter Tags

Precursor for Advanced Materials and Polymer Science Research

This compound serves as a valuable starting material in the development of advanced materials and in polymer science research. rsc.org Its unique structure, featuring a reactive acyl chloride group and an isopropoxy substituent, allows for its incorporation into a variety of polymeric and molecular architectures, imparting specific properties to the final materials.

Ligand Precursor in Coordination Chemistry Research

The versatility of this compound extends to its use as a precursor in the synthesis of ligands for coordination chemistry. uni-siegen.de The acyl chloride group provides a reactive site for modification, allowing for the introduction of various coordinating moieties.

A common strategy involves the reaction of this compound with amines or other nucleophiles to form amide, ester, or ketone derivatives that can act as ligands for metal ions. sysrevpharm.orgbhu.ac.in The isopropoxy group, while not typically directly involved in coordination, can influence the steric and electronic properties of the resulting ligand, thereby affecting the structure, stability, and reactivity of the metal complex. mdpi.com

For example, reacting this compound with a diamine could yield a bidentate ligand capable of chelating to a metal center. ajgreenchem.com The specific design of the ligand can be tailored by choosing the appropriate amine or other nucleophilic partner.

Table 2: Examples of Ligand Synthesis from this compound

ReactantResulting Ligand TypePotential Coordinating Atoms
2-AminoethanolAmide-alcoholN, O
EthylenediamineBis-amideN, N
2-AminophenolAmide-phenolN, O

The resulting metal complexes can have applications in various fields, including catalysis, materials science, and biomedical research. The ability to systematically modify the ligand structure by starting with precursors like this compound is a powerful tool for chemists seeking to fine-tune the properties of metal complexes for specific functions. rsc.org The synthesis of such ligands often involves standard organic reactions, followed by complexation with a suitable metal salt. nih.gov

Spectroscopic and Chromatographic Characterization in Research of 3 Isopropoxybenzoyl Chloride and Its Reaction Products

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, and advanced 2D techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic compounds, including 3-isopropoxybenzoyl chloride and its derivatives. upi.edu ¹H and ¹³C NMR provide detailed information about the hydrogen and carbon skeletons of a molecule, respectively. upi.edu

In the ¹H NMR spectrum of this compound, specific signals corresponding to the isopropoxy group and the aromatic protons would be expected. The isopropoxy group would exhibit a doublet for the six equivalent methyl protons and a septet for the methine proton. The aromatic protons on the benzene (B151609) ring would appear as a complex multiplet in the aromatic region of the spectrum.

The ¹³C NMR spectrum offers complementary information, showing distinct peaks for each unique carbon atom in the molecule. careerendeavour.comlibretexts.org The carbonyl carbon of the acyl chloride group would appear at a characteristic downfield chemical shift. careerendeavour.com The carbons of the benzene ring would resonate in the aromatic region, with their specific shifts influenced by the isopropoxy and acyl chloride substituents. The isopropoxy group would show two signals, one for the methyl carbons and one for the methine carbon. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to establish connectivity between protons and carbons, further confirming the structure.

When this compound undergoes reactions, such as in the synthesis of more complex molecules, NMR is crucial for verifying the structure of the resulting products. rsc.org For instance, in the formation of an amide or ester, changes in the chemical shifts of the aromatic protons and the disappearance of the acyl chloride carbonyl signal, with the appearance of a new amide or ester carbonyl signal in the ¹³C NMR spectrum, would confirm the transformation.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Isopropoxy CH₃~1.3~22
Isopropoxy CH~4.6 (septet)~70
Aromatic CH~7.2-7.8 (multiplet)~115-135
Aromatic C-O~158
Aromatic C-COCl~133
Carbonyl C=O~168
Note: These are approximate values and can vary based on the solvent and experimental conditions.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful, often complementary, techniques for identifying functional groups within a molecule. up.ac.zamdpi.com IR spectroscopy measures the absorption of infrared radiation due to molecular vibrations, while Raman spectroscopy measures the scattering of light from molecular vibrations. up.ac.za

For this compound, the IR spectrum would prominently feature a strong absorption band characteristic of the C=O stretch of the acyl chloride group, typically found in the range of 1770-1815 cm⁻¹. Other key absorptions would include C-O stretching vibrations for the ether linkage and C-H stretching vibrations for the aromatic and aliphatic parts of the molecule.

Raman spectroscopy can provide additional information, particularly for non-polar bonds. researchgate.net The aromatic ring vibrations are often strong in the Raman spectrum. In reaction monitoring, the disappearance of the characteristic acyl chloride C=O stretching band and the appearance of new bands, for example, an amide C=O stretch (around 1650 cm⁻¹) or an ester C=O stretch (around 1735 cm⁻¹), would indicate the conversion of this compound to its corresponding derivative. jst.go.jp Both techniques are sensitive to changes in molecular structure and bonding, making them invaluable for tracking the progress of reactions. up.ac.zanih.gov

Table 2: Key IR Absorption Frequencies for this compound and Potential Reaction Products

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Acyl Chloride (C=O)Stretch1770-1815
Ether (C-O)Stretch1200-1300 (asymmetric), 1000-1100 (symmetric)
Aromatic (C=C)Stretch1450-1600
Amide (C=O)Stretch~1650
Ester (C=O)Stretch~1735

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (GC-MS, LC-MS/MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. mdpi.com For the analysis of this compound and its reaction products, coupling MS with chromatographic techniques like Gas Chromatography (GC) or Liquid Chromatography (LC) is common. spectroscopyonline.comrsc.org

GC-MS is suitable for volatile and thermally stable compounds. spectroscopyonline.com In a GC-MS analysis of this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. Fragmentation of the molecular ion would likely involve the loss of the chlorine atom, the isopropoxy group, or the carbonyl group, providing structural clues.

For less volatile or thermally sensitive reaction products, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. chromatographyonline.comnih.gov This technique allows for the separation of components in a mixture by LC, followed by their detection and fragmentation by MS/MS. rsc.orgchromatographyonline.com This is particularly useful for analyzing complex reaction mixtures and identifying products and byproducts. rsc.org High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which helps in determining the elemental composition of the molecules. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. msu.edudumdummotijheelcollege.ac.in This technique is particularly useful for compounds containing chromophores, which are parts of a molecule that absorb light. shu.ac.uk

This compound, containing a benzoyl group, is expected to exhibit absorption bands in the UV region. These absorptions are due to π → π* and n → π* electronic transitions within the aromatic ring and the carbonyl group. pharmacyconcepts.in The position and intensity of these absorption bands can be influenced by the substituents on the aromatic ring and the solvent used. dumdummotijheelcollege.ac.in While the UV-Vis spectrum of this compound itself might be relatively simple, this technique is valuable for monitoring reactions that lead to the formation of more extended conjugated systems, which would result in a shift of the absorption maximum to longer wavelengths (a bathochromic or red shift). dumdummotijheelcollege.ac.in

Table 3: Expected UV-Vis Absorption Maxima for Relevant Chromophores

Chromophore Transition Typical λmax (nm)
Benzene Ringπ → π~254
Carbonyl (C=O)n → π~280
Conjugated Systemsπ → π*>250

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray Diffraction (XRD) is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. uomustansiriyah.edu.iqmuni.cz For this technique to be applicable, the compound of interest, such as this compound or a solid derivative, must be obtained in a single crystal form. uomustansiriyah.edu.iq

The diffraction pattern produced when X-rays pass through a crystal is unique to that crystal's structure. nih.gov By analyzing the positions and intensities of the diffracted X-ray beams, a detailed model of the molecule's structure can be constructed, including bond lengths, bond angles, and conformational details. googleapis.com This provides unambiguous structural proof. While obtaining suitable crystals can be a challenge, the information provided by a successful single-crystal XRD analysis is unparalleled in its detail and accuracy.

Advanced Chromatographic Techniques (e.g., RP-UHPLC, GC) for Purity and Reaction Monitoring

Chromatographic techniques are essential for separating and purifying compounds, as well as for monitoring the progress of chemical reactions. spectroscopyonline.com Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds like this compound. thermofisher.com It can be used to assess the purity of the starting material and to follow the disappearance of the starting material and the appearance of products during a reaction.

Reversed-Phase Ultra-High-Performance Liquid Chromatography (RP-UHPLC) is a highly efficient separation technique used for a wide range of organic compounds, including those that are not suitable for GC. nih.govgrowingscience.com In RP-UHPLC, a non-polar stationary phase is used with a polar mobile phase. This technique is particularly valuable for monitoring the progress of reactions involving this compound, allowing for the separation of starting materials, intermediates, and final products in a complex mixture. nih.gov By coupling UHPLC with a detector like a Diode Array Detector (DAD) or a mass spectrometer, both qualitative and quantitative information can be obtained. nih.gov

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. rsc.org It provides the percentage of carbon, hydrogen, and other elements (like nitrogen, sulfur, and halogens) present in the sample. This data is crucial for verifying the molecular formula of a newly synthesized compound. orientjchem.org

For this compound (C₁₀H₁₁ClO₂), the theoretical elemental composition can be calculated. The experimentally determined percentages of carbon, hydrogen, and chlorine should be in close agreement with the calculated values to confirm the purity and identity of the compound. researchgate.net Any significant deviation may indicate the presence of impurities or that the incorrect compound has been synthesized. rsc.org

**Table 4: Theoretical Elemental Composition of this compound (C₁₀H₁₁ClO₂) **

Element Atomic Mass Number of Atoms Total Mass Percentage
Carbon (C)12.01110120.1160.46%
Hydrogen (H)1.0081111.0885.58%
Chlorine (Cl)35.453135.45317.85%
Oxygen (O)15.999231.99816.11%
Total 198.649 100.00%

Computational Chemistry and Theoretical Modeling of 3 Isopropoxybenzoyl Chloride Reactivity

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to modern chemistry, providing a lens into the electronic makeup of molecules. kallipos.gr Density Functional Theory (DFT) is a particularly powerful and widely used method for this purpose, balancing computational cost with accuracy. researchgate.net For acyl chlorides like 3-isopropoxybenzoyl chloride, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), can elucidate key features of the electronic structure. researchgate.netaip.org

These calculations can determine the distribution of electron density within the molecule, highlighting the electrophilic nature of the carbonyl carbon. scienceinfo.com The presence of the electron-withdrawing chlorine atom and the electron-donating isopropoxy group at the meta position creates a specific electronic environment that governs the compound's reactivity. The isopropoxy group, while electron-donating through resonance, has a less direct influence from the meta position compared to ortho or para substituents. DFT can precisely quantify these electronic effects.

Key predictable parameters include:

Optimized Molecular Geometry: Determining bond lengths, bond angles, and dihedral angles in the molecule's lowest energy state. researchpromo.com

Electrostatic Potential (ESP) Maps: Visualizing electron-rich and electron-poor regions, which indicates sites susceptible to nucleophilic or electrophilic attack.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions are crucial for predicting reactivity. The LUMO is often centered on the carbonyl carbon, indicating its susceptibility to nucleophilic attack.

Atomic Charges: Calculating the partial charges on each atom, which quantifies the electrophilicity of the carbonyl carbon and the nucleophilicity of other sites.

Table 1: Representative Calculated Electronic Properties for Benzoyl Chloride (as a model for this compound) Note: This table presents typical data for the parent compound, benzoyl chloride, as specific experimental or calculated values for this compound are not readily available in the cited literature. The methods shown are applicable to the target compound.

ParameterMethod/Basis SetTypical Calculated Value/ObservationSignificance for Reactivity
Carbonyl C-O Bond LengthB3LYP/6-311G(d,p)~1.19 ÅReflects the double bond character.
Carbonyl C-Cl Bond LengthB3LYP/6-311G(d,p)~1.80 ÅA relatively long and weak bond, prone to cleavage.
Mulliken Charge on Carbonyl CB3LYP/6-311G(d,p)PositiveConfirms the high electrophilicity of the carbonyl carbon. scienceinfo.com
LUMO EnergyB3LYP/6-311G(d,p)LowIndicates a high susceptibility to nucleophilic attack.

These computational tools allow for a quantitative prediction of how the 3-isopropoxy group modulates the inherent reactivity of the benzoyl chloride scaffold. researchgate.netresearchgate.net

Investigation of Potential Energy Surfaces and Transition States

To understand a chemical reaction, one must explore the potential energy surface (PES), which maps the energy of a system as a function of its geometry. kallipos.grcsbsju.edu Computational methods can trace the lowest energy path from reactants to products, identifying crucial points like intermediates and, most importantly, transition states. wayne.edunih.gov A transition state is the highest energy point along the reaction coordinate, and its energy determines the activation energy and thus the reaction rate.

For this compound, this analysis is critical for studying its reactions, such as:

Hydrolysis: Reaction with water to form 3-isopropoxybenzoic acid. savemyexams.com

Acylation: Friedel-Crafts reactions where the 3-isopropoxybenzoyl group is transferred to another molecule. msu.edu

Esterification: Reaction with alcohols to form esters. savemyexams.com

Computational chemists can model these processes by:

Locating Stationary Points: Finding the optimized geometries of reactants, products, any intermediates, and transition states. nih.gov

Frequency Analysis: Confirming the nature of the stationary points. A transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. kallipos.gr

For example, in a Friedel-Crafts acylation, calculations would map the energy changes as the Lewis acid catalyst (e.g., AlCl₃) coordinates to the acyl chloride, the acylium ion is formed, and this electrophile attacks an aromatic ring. numberanalytics.compearson.com The investigation of the PES reveals the step-by-step mechanism and the energetic barriers involved, explaining why the reaction proceeds and how fast. csbsju.eduwayne.edu

Prediction of Selectivity and Stereochemical Outcomes

Many reactions can yield more than one product. Computational chemistry is an invaluable tool for predicting selectivity—both regioselectivity and stereoselectivity. nih.govopenstax.org

Regioselectivity: In reactions like the Friedel-Crafts acylation of a substituted aromatic compound with this compound, the incoming acyl group can attach at different positions (ortho, meta, para). acs.org By calculating the energies of the different possible transition states leading to these products, chemists can predict which isomer will be favored. The product formed via the lowest-energy transition state will be the major product under kinetic control. rsc.org

Stereoselectivity: When reactions involve chiral molecules or create new stereocenters, predicting the stereochemical outcome is essential. acs.org For instance, if this compound reacts with a chiral alcohol or amine, two diastereomeric products could be formed. Computational modeling can predict the diastereomeric ratio by comparing the energies of the diastereomeric transition states. rsc.orgd-nb.info Recent studies have shown that even noncovalent interactions within the transition state structure can have a profound impact on stereoselectivity, effects that can be accurately modeled. acs.org While this compound itself is achiral, its reactions can be stereoselective, and computational studies provide a way to understand and predict these outcomes. researchgate.netnih.gov

Molecular Modeling of Interactions and Solvation Effects

Reactions are rarely performed in the gas phase; they occur in a solvent. The solvent can have a dramatic effect on reactivity, mechanism, and selectivity. researchgate.netmdpi.com Molecular modeling can simulate these effects. nih.govrsc.org

Two primary approaches are used:

Implicit Solvation Models: The solvent is treated as a continuous medium with a defined dielectric constant (e.g., the Polarizable Continuum Model, PCM). rsc.org This approach is computationally efficient and often provides a good first approximation of solvent effects on the energies of solutes and transition states.

Explicit Solvation Models: A number of individual solvent molecules are included in the calculation, typically forming the first and sometimes second solvation shells around the solute. diva-portal.orgarxiv.orgresearchgate.net This method is more computationally intensive but can capture specific interactions like hydrogen bonding, which are crucial for understanding reaction mechanisms in protic solvents. researchgate.net

For this compound, modeling its interaction with different solvents is key to understanding its solvolysis rates and its reactivity in various reaction media. researchgate.netmdpi.com For example, ab initio calculations of bond dissociation energies and solvolysis rates for substituted benzoyl chlorides have shown a strong correlation, highlighting the predictive power of these models. mdpi.com Molecular dynamics (MD) simulations can also be used to study the dynamic behavior of the solute in a solvent box over time, providing insights into solvation shell structure and transport properties. rsc.orgnih.gov

Table 2: Representative Solvation Models and Their Applications Note: This table describes general methodologies applicable to this compound.

Model TypeDescriptionTypical ApplicationInsights Gained
Implicit (Continuum) Solvent is a uniform dielectric field.Calculating reaction barriers in different solvents.Provides Gibbs free energy of solvation (ΔGsolv) and corrects gas-phase energies. rsc.orgrsc.org
Explicit (Cluster) A few solvent molecules are explicitly included.Modeling reactions with specific solvent-solute H-bonds (e.g., hydrolysis).Reveals the role of individual solvent molecules in stabilizing transition states. diva-portal.orgnih.gov
QM/MM Quantum mechanics for the solute, molecular mechanics for the solvent.Simulating an enzyme active site or a large solvated system.Balances accuracy for the reacting species with the efficiency of classical force fields for the environment. rsc.org
Molecular Dynamics (MD) Simulates the movement of all atoms over time using classical force fields.Studying the diffusion and orientation of the solute in a solvent box.Provides information on the structure of the solvation shell and dynamic properties. researchgate.netnih.gov

Development of Predictive Models for Novel Transformations

The ultimate goal of computational modeling is not just to explain known chemistry but to predict new reactions and outcomes. By combining data from quantum chemical calculations for a range of related compounds, it is possible to develop predictive models. researchgate.net

For a class of compounds like substituted benzoyl chlorides, including the 3-isopropoxy derivative, one could:

Develop Quantitative Structure-Activity Relationships (QSAR): Correlate calculated electronic properties (like atomic charges or orbital energies) with experimentally observed reaction rates or selectivities. This allows for the rapid prediction of reactivity for new, unsynthesized derivatives.

Train Machine Learning Models: Use a large dataset of calculated reaction barriers and outcomes to train a machine learning algorithm. Such a model could potentially predict the feasibility and outcome of a novel transformation involving this compound with a new reactant, bypassing the need for expensive initial calculations.

Screen for Novel Reactivity: Use computational workflows to screen this compound against a virtual library of reactants to identify promising new transformations. This can guide experimental efforts toward unexplored areas of its chemical space.

These predictive models represent the frontier of computational chemistry, aiming to accelerate the discovery of new reactions, catalysts, and functional materials by leveraging the power of theoretical calculations.

Concluding Remarks and Future Research Perspectives on 3 Isopropoxybenzoyl Chloride Chemistry

Unexplored Reactivity Pathways

The interplay between the isopropoxy and acyl chloride groups could be exploited in several ways not yet reported in the literature. The isopropoxy group, being ortho-para directing, could influence further electrophilic substitution reactions on the aromatic ring, although this is complicated by the deactivating nature of the benzoyl chloride moiety. Research into directed ortho-metalation, where the ether oxygen could direct lithiation to the C2 or C4 position, could open pathways to complex, polysubstituted aromatic compounds that are otherwise difficult to access. Furthermore, its application as a coupling partner in modern transition-metal-catalyzed cross-coupling reactions is an area ripe for exploration.

Potential for Green Chemistry Applications

Future research could focus on aligning the synthesis and application of 3-isopropoxybenzoyl chloride with the principles of green chemistry.

Greener Synthesis: The conventional synthesis using reagents like thionyl chloride generates acidic waste. Investigating alternative, greener chlorinating agents or catalytic methods for converting the carboxylic acid to the acyl chloride would be a significant advancement. organic-chemistry.org

Atom-Economical Reactions: Employing this compound in highly atom-economical reactions is a promising direction. For example, recent studies have shown that CO₂ can be used as a temporary, traceless protecting group for one amine in a diamine, allowing for selective mono-acylation with acyl chlorides. rsc.org Applying this method to this compound would enable the efficient synthesis of unsymmetrical amides with minimal waste. rsc.org Developing protocols for its use in aqueous or buffered systems, which minimizes the use of volatile organic solvents, also represents a valuable green chemistry goal. tandfonline.comresearchgate.net

Integration with Emerging Synthetic Methodologies

The robust nature of the aroyl chloride functional group makes this compound an ideal candidate for integration into cutting-edge synthetic technologies.

Flow Chemistry: The synthesis of acyl chlorides often involves hazardous reagents and exothermic reactions. Performing these transformations in continuous flow reactors offers superior control over reaction temperature and mixing, enhancing safety and scalability. acs.orgunimi.it A flow system could be designed for the on-demand generation of this compound from its parent acid, followed immediately by its reaction with a nucleophile in a subsequent reactor. rsc.orgresearchgate.netnih.gov This would minimize the handling and storage of the reactive intermediate.

Photoredox Catalysis: Visible-light photoredox catalysis has recently emerged as a powerful tool for generating acyl radicals from abundant and inexpensive aroyl chlorides under mild, redox-neutral conditions. rsc.org this compound could serve as a precursor to the 3-isopropoxybenzoyl radical. This reactive intermediate could then participate in a variety of transformations, such as addition to alkenes or in cascade reactions to build complex heterocyclic frameworks, which are not accessible through traditional ionic pathways. bohrium.comresearchgate.netnih.govresearchgate.net

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-isopropoxybenzoyl chloride, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves chlorination of 3-isopropoxybenzoic acid using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). For example, refluxing the acid with SOCl₂ in anhydrous dichloromethane under nitrogen yields the acyl chloride. Catalytic dimethylformamide (DMF) may accelerate the reaction. Yield optimization requires controlling moisture (to prevent hydrolysis) and stoichiometric excess of chlorinating agents . Purification via distillation or recrystallization (using non-polar solvents) is critical to isolate high-purity product .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral signatures should researchers prioritize?

  • Methodological Answer :

  • FT-IR : A strong C=O stretch near 1770–1800 cm⁻¹ confirms the acyl chloride group. The isopropoxy C-O-C asymmetric stretch appears at ~1250 cm⁻¹ .
  • ¹H/¹³C NMR : In CDCl₃, the isopropoxy group shows a septet (¹H, δ ~4.5–5.0 ppm) for the methine proton and doublets for methyl groups. The carbonyl carbon resonates at δ ~165–170 ppm .
  • Mass Spectrometry : Electron ionization (EI-MS) should display molecular ion peaks [M]⁺ and fragments like [M-Cl]⁺ .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Use impervious gloves (e.g., nitrile), sealed goggles, and lab coats. Conduct work in a fume hood to avoid inhalation .
  • First Aid : For skin contact, rinse immediately with water (15+ minutes) and remove contaminated clothing. For eye exposure, irrigate with saline and seek medical attention .
  • Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C, away from moisture and bases .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data for this compound derivatives across different solvent systems?

  • Methodological Answer : Solvent polarity and hydrogen-bonding effects can shift NMR peaks. For example, in DMSO-d₆, the acyl chloride may hydrolyze to the carboxylic acid, complicating analysis. Use low-temperature NMR (e.g., –40°C) in CDCl₃ to suppress reactivity. Cross-validate with computational methods (DFT calculations for expected chemical shifts) .

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic acyl substitution reactions?

  • Methodological Answer : The electron-withdrawing isopropoxy group meta to the carbonyl enhances electrophilicity at the carbonyl carbon. Kinetic studies (e.g., monitoring reaction rates with amines or alcohols) reveal a two-step mechanism: initial tetrahedral intermediate formation followed by Cl⁻ departure. Solvent effects (polar aprotic vs. protic) and steric hindrance from the isopropoxy group influence reaction rates .

Q. What strategies improve the stability of this compound during long-term storage or under catalytic conditions?

  • Methodological Answer :

  • Additives : Stabilize with radical inhibitors (e.g., BHT) or molecular sieves to scavenge moisture .
  • Inert Atmosphere : Store under argon with rigorous exclusion of humidity.
  • Low-Temperature Catalysis : For reactions requiring catalysts (e.g., Pd), pre-dry solvents and substrates to minimize hydrolysis .

Q. How can researchers address challenges in synthesizing sterically hindered derivatives of this compound?

  • Methodological Answer : Bulky substituents on the benzene ring may hinder chlorination. Use high-pressure reactors or microwave-assisted synthesis to enhance reactivity. Alternative chlorinating agents like oxalyl chloride with catalytic DMF can improve yields in sterically demanding cases .

Data Contradiction & Experimental Design

Q. How should researchers design experiments to validate conflicting reports on the thermal decomposition profile of this compound?

  • Methodological Answer : Perform thermogravimetric analysis (TGA) under controlled atmospheres (N₂ vs. air) to assess decomposition thresholds. Pair with differential scanning calorimetry (DSC) to identify exothermic/endothermic events. Compare results with computational models (e.g., Arrhenius plots for activation energy) .

Q. What analytical workflows are recommended to distinguish between hydrolysis byproducts and desired reaction products in aqueous-phase applications?

  • Methodological Answer : Use LC-MS with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid) to separate hydrolyzed 3-isopropoxybenzoic acid from the acyl chloride. Monitor via UV detection at 254 nm and confirm with high-resolution MS/MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.